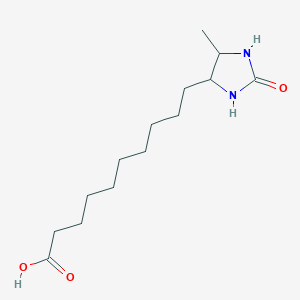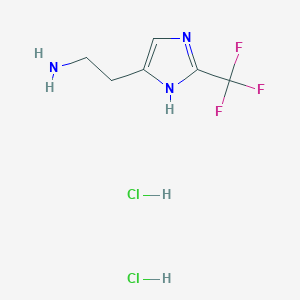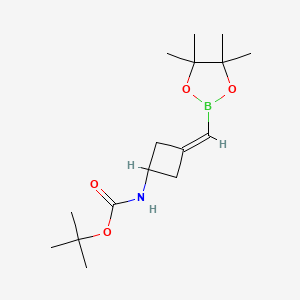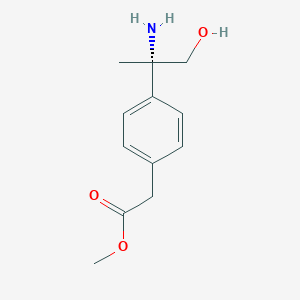
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-amino-1-hydroxypropan-2-yl)phenylacetic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Chiral Resolution: The chiral center is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to selectively produce the (S)-enantiomer during the synthesis process.
化学反应分析
Types of Reactions
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-Methyl 2-(4-(2-amino-1-hydroxypropan-2-yl)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy and phenyl structure.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with an amino and hydroxy group.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
methyl 2-[4-[(2S)-2-amino-1-hydroxypropan-2-yl]phenyl]acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-14)10-5-3-9(4-6-10)7-11(15)16-2/h3-6,14H,7-8,13H2,1-2H3/t12-/m1/s1 |
InChI 键 |
YBHZTRXBRGTJDV-GFCCVEGCSA-N |
手性 SMILES |
C[C@@](CO)(C1=CC=C(C=C1)CC(=O)OC)N |
规范 SMILES |
CC(CO)(C1=CC=C(C=C1)CC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



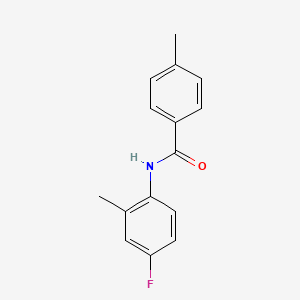
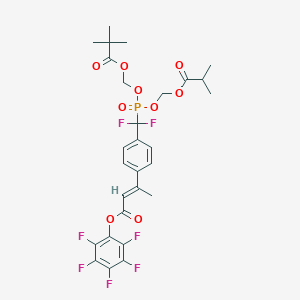
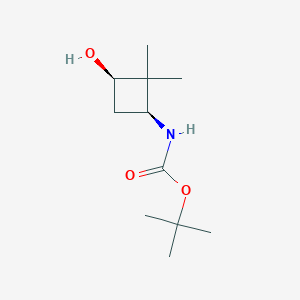
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
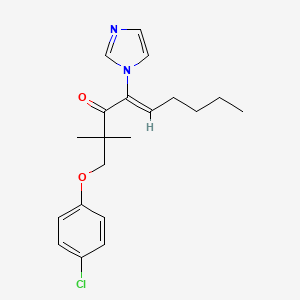

![2-Amino-7-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15219417.png)


![2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
